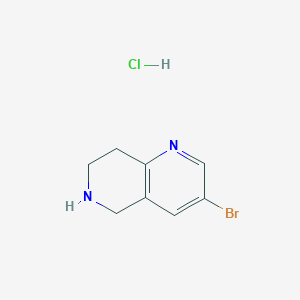

3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPMMDKARAQFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656841 | |

| Record name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159010-96-4 | |

| Record name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride: A Key Intermediate in Modern Drug Discovery

Introduction

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a pivotal heterocyclic building block that has garnered significant attention within the pharmaceutical and medicinal chemistry sectors. Its rigid, three-dimensional structure and the presence of a reactive bromine atom make it an exceptionally versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties to its critical applications in the development of novel therapeutics, particularly in the realms of oncology and neurological disorders. For researchers and drug development professionals, understanding the nuances of this intermediate is key to unlocking its full potential in crafting next-generation medicines.

Core Compound Identification and Properties

A precise understanding of the physicochemical properties of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine and its hydrochloride salt is fundamental for its effective use in synthesis and formulation.

| Property | Value | CAS Number | Reference |

| Chemical Name | This compound | 1159010-96-4 | [1] |

| Free Base Name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | 625100-00-7 | [2][3] |

| Molecular Formula | C₈H₁₀BrClN₂ | C₈H₉BrN₂ | |

| Molecular Weight | 249.54 g/mol | 213.08 g/mol | |

| Appearance | Light yellow solid/powder | Light yellow solid/powder | [2] |

| Purity | Typically ≥95% | Typically ≥98% | [2] |

| Storage Conditions | Store in an inert gas at room temperature or 0-8 °C | Store at 0 - 8 °C | [2] |

The hydrochloride salt is often preferred in laboratory settings due to its enhanced stability and solubility in polar solvents, which can be advantageous for certain reaction conditions and for handling.

The Strategic Importance in Medicinal Chemistry

The tetrahydronaphthyridine core is a privileged scaffold in medicinal chemistry. The fusion of a pyridine ring with a saturated piperidine ring creates a rigid structure that can effectively present substituents in defined vectors for optimal interaction with biological targets.

The bromine atom at the 3-position is the key to the synthetic utility of this molecule. It serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties. This strategic placement of a reactive group on a desirable scaffold is the primary reason for its widespread use as an intermediate.[2]

Mechanism of Action in Drug Scaffolds

The 1,6-naphthyridine core is a known pharmacophore that can interact with the ATP-binding sites of various kinases.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By using this compound as a starting material, medicinal chemists can synthesize libraries of compounds to screen for potent and selective kinase inhibitors.[5]

Furthermore, the nitrogen-containing heterocyclic structure is prevalent in agents targeting the central nervous system (CNS), contributing to interactions with various receptors and enzymes implicated in neurodegenerative diseases.[5]

Synthesis and Purification: A Conceptual Workflow

While specific, detailed proprietary synthesis protocols are often closely guarded, a general understanding of the synthetic approaches to tetrahydronaphthyridines can be derived from the scientific literature. The synthesis of related, substituted 5,6,7,8-tetrahydro-1,6-naphthyridines often involves multi-step sequences.

One common strategy involves the construction of a substituted pyridine ring followed by the annulation of the piperidine ring. For instance, a cobalt-catalyzed [2+2+2] cyclization of dialkynylnitriles has been successfully employed to create the 5,6,7,8-tetrahydro-1,6-naphthyridine core.[6] Another approach is the asymmetric synthesis of a tetrahydronaphthyridine scaffold, which might involve a Pictet-Spengler reaction.[4]

The introduction of the bromine atom can be achieved through electrophilic aromatic substitution on the pyridine ring. The final step would typically involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Purification Protocol (General):

A crucial aspect of synthesizing high-quality intermediates is a robust purification protocol.

-

Initial Work-up: Following the bromination reaction, the crude product is typically subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities.

-

Chromatography: The crude free base is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane in methanol to isolate the desired product.

-

Salt Formation and Crystallization: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and treated with a solution of HCl in the same or a miscible solvent. The resulting hydrochloride salt often precipitates and can be collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed to achieve high purity.

Applications in the Synthesis of Biologically Active Molecules

The true value of this compound lies in its application as a key intermediate in the synthesis of high-value, biologically active molecules.

Kinase Inhibitors for Oncology

The brominated tetrahydro-1,6-naphthyridine scaffold is a common feature in the development of various kinase inhibitors. For example, it can be envisioned as a key building block for analogues of PARP (Poly (ADP-ribose) polymerase) inhibitors like Olaparib. While not a direct precursor to Olaparib itself, its structural motifs are highly relevant for the synthesis of novel PARP inhibitors.[7][8] PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with BRCA1/2 mutations.

Illustrative Synthetic Application (Hypothetical):

Caption: Synthetic utility of the title compound in preparing kinase inhibitors.

Agents for Central Nervous System (CNS) Disorders

The inherent structure of the tetrahydronaphthyridine core makes it a valuable scaffold for compounds targeting CNS disorders. Its ability to be functionalized in a controlled manner allows for the fine-tuning of properties such as blood-brain barrier penetration and receptor affinity. This makes it a key intermediate in the discovery of new treatments for neurodegenerative diseases and other neurological conditions.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR would show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the piperidine ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase HPLC method would typically be employed with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Elemental Analysis: Confirms the percentage composition of carbon, hydrogen, nitrogen, bromine, and chlorine in the final product.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical intermediate; it is a key that unlocks the door to a vast chemical space of potential new drugs. Its unique combination of a rigid, biologically relevant scaffold and a versatile reactive handle makes it an indispensable tool for medicinal chemists. As the quest for more effective and selective therapeutics continues, the importance of well-designed, high-quality building blocks like this one will only continue to grow. A thorough understanding of its synthesis, properties, and applications is therefore essential for any researcher or organization at the forefront of drug discovery.

References

- 1. asynt.com [asynt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,6-Naphthyridine, 3-bromo-5,6,7,8-tetrahydro- [cymitquimica.com]

- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride, a pivotal heterocyclic building block in contemporary medicinal chemistry. The document delineates its fundamental physicochemical properties, with a core focus on its molecular weight of 249.54 g/mol .[1][2] A plausible, multi-step synthetic pathway is proposed, grounded in established chemical principles, alongside robust protocols for its purification and rigorous analytical characterization. Furthermore, this guide explores the strategic application of this scaffold in the design and synthesis of targeted therapeutics, particularly in the realms of kinase inhibition and central nervous system (CNS) disorders. The inherent structural rigidity and the synthetic versatility endowed by the bromine substituent make this naphthyridine derivative a highly sought-after intermediate for creating novel molecular architectures with enhanced biological efficacy.

Introduction: The Strategic Importance of the Tetrahydro-1,6-Naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional architecture that combines the features of a saturated piperidine ring fused to a pyridine ring. This arrangement provides a rigid framework that can precisely orient substituent groups for optimal interaction with biological targets. The introduction of a bromine atom at the 3-position significantly enhances the synthetic utility of this scaffold, rendering it an ideal substrate for a variety of cross-coupling and nucleophilic substitution reactions.[3] This versatility allows for the systematic exploration of the chemical space around the core structure, a critical aspect of lead optimization in drug discovery. This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules, including potent kinase inhibitors and novel agents for neurological disorders.[1][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for the characterization of its derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BrClN₂ | [1] |

| Molecular Weight | 249.54 g/mol | [1][2] |

| CAS Number | 1159010-96-4 | [2] |

| Appearance | Expected to be a solid | |

| Solubility | Expected to be soluble in polar protic solvents like water and methanol due to its hydrochloride salt form. |

Proposed Synthesis and Purification

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the tetrahydronaphthyridine core followed by a regioselective bromination.

References

3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride stability and storage

Executive Summary

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. It serves as a key intermediate in the synthesis of a new generation of therapeutic agents, particularly in the development of kinase inhibitors and compounds targeting the central nervous system.[1] The integrity and purity of this starting material are paramount, as any degradation can directly impact the yield, purity, and biological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers and drug development professionals to understand and manage the stability of this compound. It outlines best practices for storage and handling, and details the necessary experimental protocols for conducting forced degradation studies to proactively identify potential liabilities and establish robust, stability-indicating analytical methods.

Compound Profile and Physicochemical Properties

A foundational understanding of the compound's basic properties is the first step in ensuring its proper handling and storage.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 1159010-96-4 | [1] |

| Molecular Formula | C₈H₁₀BrClN₂ | [1] |

| Molecular Weight | 249.54 g/mol | [1] |

| Appearance | Solid | [1][2] |

| Primary Application | Pharmaceutical intermediate for kinase inhibitors and CNS agents | [1][3][4] |

Recommended Storage, Handling, and Safety Protocols

The reactivity of the brominated naphthyridine core necessitates stringent storage and handling procedures to prevent inadvertent degradation and ensure operator safety.

Optimal Storage Conditions

To maintain long-term chemical integrity, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place.[5] For long-term storage, refrigeration at 2-8°C is advisable to minimize the rate of any potential solid-state reactions.[6]

-

Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen.[1] The tetrahydropyridine ring system can be susceptible to oxidation, and an inert atmosphere mitigates this risk.

-

Container: Use a tightly-sealed, opaque container to protect the compound from moisture and light.[5][7]

-

Incompatibilities: Avoid storage near strong oxidizing agents, which can react with the heterocyclic structure.[7]

Safe Handling Procedures

Adherence to safety protocols is critical due to the compound's hazard profile. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5]

-

Engineering Controls: All handling should occur within a well-ventilated laboratory, preferably inside a certified chemical fume hood to minimize inhalation risk.[5][8] The facility should be equipped with an eyewash station.[5]

-

Personal Protective Equipment (PPE):

-

Procedural Hygiene: Avoid the formation and inhalation of dust.[8][9] Wash hands thoroughly after handling the material.[5]

A Proactive Framework for Stability Assessment

While specific degradation pathways for this molecule are not extensively published, a proactive approach using forced degradation is the industry-standard methodology. Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[10][11] This is a cornerstone of developing a stability-indicating method—an analytical procedure that can accurately quantify the decrease of the active ingredient due to degradation.[12]

The Logic of Stability Evaluation

The overall process follows a logical sequence designed to build a comprehensive understanding of the molecule's stability profile. This workflow ensures that the analytical methods used are fit for purpose and that potential issues are identified early in development.

Experimental Design: Forced Degradation Protocols

The objective of forced degradation is to achieve a target degradation of 10-20% of the parent compound.[13] This level is sufficient to produce and detect degradation products without destroying the molecule entirely, which would obscure the primary degradation pathways.

Experimental Workflow Diagram

The core of the study involves subjecting the compound to a panel of five key stress conditions as recommended by ICH guidelines.[11]

Step-by-Step Methodologies

The following protocols serve as a robust starting point. Researchers should adjust concentrations, temperatures, and durations to achieve the target degradation.

5.2.1 Preparation of Stock Solution

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of methanol and water) to a final concentration of 1 mg/mL.

-

This stock solution will be used for the hydrolytic and oxidative stress tests.

5.2.2 Acid Hydrolysis

-

Pipette 1 mL of the stock solution into a vial.

-

Add 1 mL of 1N Hydrochloric Acid (HCl).

-

Cap the vial and place it in a water bath at 60-80°C for 24 hours.[14]

-

After incubation, cool the sample to room temperature.

-

Neutralize the sample by adding 1 mL of 1N Sodium Hydroxide (NaOH).

-

Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

Causality: This test simulates exposure to acidic conditions which can occur during synthesis, purification, or in certain formulation environments. The naphthyridine nitrogens are potential sites for acid-catalyzed hydrolysis or rearrangement.

5.2.3 Base Hydrolysis

-

Pipette 1 mL of the stock solution into a vial.

-

Add 1 mL of 1N Sodium Hydroxide (NaOH).

-

Cap the vial and place it in a water bath at 60-80°C for 24 hours.

-

After incubation, cool the sample to room temperature.

-

Neutralize the sample by adding 1 mL of 1N Hydrochloric Acid (HCl).

-

Dilute with the mobile phase for analysis.

Causality: This test evaluates the compound's susceptibility to basic conditions. The bromine atom could be a site for nucleophilic substitution, or the heterocyclic ring could undergo base-catalyzed reactions.

5.2.4 Oxidative Degradation

-

Pipette 1 mL of the stock solution into a vial.

-

Add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Cap the vial and store it at room temperature, protected from light, for 24 hours.

-

Dilute with the mobile phase for analysis.

Causality: This test assesses the compound's stability in the presence of oxidizing agents, mimicking long-term exposure to atmospheric oxygen. The electron-rich aromatic ring and the nitrogen atoms are potential sites of oxidation.

5.2.5 Thermal Degradation

-

Place a small amount (approx. 10 mg) of the solid compound in a clear glass vial.

-

Place the uncapped vial in a stability oven at 80°C for 72 hours.

-

After the study, allow the sample to cool.

-

Prepare a solution of the stressed solid at 1 mg/mL and dilute for analysis.

Causality: This test evaluates the intrinsic solid-state thermal stability of the molecule, which is critical for determining shipping and long-term storage conditions.

5.2.6 Photostability

-

Place a thin layer of the solid compound in a container transparent to the appropriate wavelengths.

-

Expose the sample to a light source that conforms to ICH Q1B guidelines (providing controlled UV and visible light exposure).

-

Simultaneously, run a dark control sample (wrapped in aluminum foil) to differentiate between light-induced and thermal degradation.

-

After exposure, prepare solutions of both the exposed and control samples for analysis.

Causality: This test is essential for compounds that may be handled or processed in the open. The aromatic system can absorb UV/Vis light, potentially leading to photolytic cleavage or rearrangement.

Data Summary and Interpretation

The results from the forced degradation studies should be systematically tabulated to provide a clear overview of the compound's stability profile. This allows for rapid identification of the conditions under which the compound is least stable.

Table 1: Example Summary of Forced Degradation Results

| Stress Condition | % Degradation of Parent | No. of Degradants >0.1% | Major Degradant Peak (RT, min) | Observations |

| Control (Unstressed) | < 0.1% | 0 | N/A | Baseline purity established. |

| Acid (1N HCl, 80°C, 24h) | 15.2% | 2 | 4.8 min | Significant degradation observed. |

| Base (1N NaOH, 80°C, 24h) | 18.5% | 3 | 3.2 min | Most significant degradation pathway. |

| Oxidative (3% H₂O₂, RT, 24h) | 8.9% | 1 | 7.1 min | Moderate sensitivity to oxidation. |

| Thermal (80°C, 72h) | 1.2% | 1 | 5.5 min | Compound is relatively stable to dry heat. |

| Photo (ICH Q1B) | 3.5% | 1 | 6.2 min | Minor sensitivity to light exposure. |

Note: Data are illustrative and must be generated experimentally.

Conclusion and Recommendations

This compound is a compound with immense value in pharmaceutical research. Its stability is not absolute, and a thorough understanding of its degradation profile is essential for its effective use. This guide establishes that optimal preservation is achieved by storing the compound in a cool, dry, and inert environment, protected from light.

For drug development professionals, the implementation of a systematic forced degradation study is not merely a recommendation but a necessity. The protocols outlined herein provide a clear path to elucidating potential degradation pathways, identifying degradants, and developing a validated, stability-indicating analytical method. This proactive approach ensures the quality of the intermediate, the integrity of the research data, and ultimately, the success of the drug development program.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1159010-96-4 [sigmaaldrich.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. aksci.com [aksci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

- 9. capotchem.com [capotchem.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. acdlabs.com [acdlabs.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for interpreting the spectrum of this heterocyclic compound. Given the absence of a publicly available, fully assigned experimental spectrum, this guide will focus on a detailed prediction and interpretation based on established NMR theory and spectral data from analogous structures. This approach not only provides a working model for the spectrum but also illustrates the critical thinking process inherent in structural elucidation.

Introduction: The Significance of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine and its Spectroscopic Characterization

3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine is a heterocyclic compound of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of biologically active molecules. Its rigid, bicyclic scaffold is a common feature in the design of kinase inhibitors and agents targeting the central nervous system.[1] Accurate structural confirmation is paramount in the synthesis of such compounds, and ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose. The proton NMR spectrum provides a detailed fingerprint of the molecule's structure, revealing the electronic environment of each proton and their spatial relationships.

This guide will systematically deconstruct the predicted ¹H NMR spectrum of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine, explaining the rationale behind the chemical shifts, multiplicity patterns, and coupling constants for each proton.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine presents a unique set of proton environments. The spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons on the tetrahydropyridine ring. The following analysis is based on the principles of chemical shift theory, spin-spin coupling, and data from related structures such as brominated pyridines and tetrahydronaphthyridine derivatives.[2][3][4]

Molecular Structure and Proton Environments

To facilitate the spectral analysis, the protons in 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine are systematically labeled as shown below. This numbering convention will be used throughout the guide.

Caption: Molecular structure of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine with proton labeling.

Predicted Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)

The predicted ¹H NMR spectral data for 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine in a standard deuterated solvent like CDCl₃ are summarized in the table below. The rationale for these predictions follows.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.3 - 8.5 | Doublet (d) | JH2-H4 ≈ 2.0 - 2.5 Hz (meta) |

| H-4 | 7.8 - 8.0 | Doublet (d) | JH4-H2 ≈ 2.0 - 2.5 Hz (meta) |

| H-5 | 3.0 - 3.2 | Triplet (t) | JH5-H7 ≈ 5.5 - 6.5 Hz |

| H-7 | 2.8 - 3.0 | Triplet (t) | JH7-H5 ≈ 5.5 - 6.5 Hz, JH7-H8 ≈ 5.5 - 6.5 Hz |

| H-8 | 3.8 - 4.0 | Triplet (t) | JH8-H7 ≈ 5.5 - 6.5 Hz |

| NH (at N-6) | 1.5 - 3.0 (broad) | Singlet (s) | - |

Rationale for Spectral Predictions

Aromatic Protons (H-2 and H-4):

-

Chemical Shift: The protons on the pyridine ring are expected to resonate in the downfield region (7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current.[5] The presence of the electronegative nitrogen atom further deshields the adjacent protons. In a typical pyridine ring, the α-protons (adjacent to nitrogen) are more deshielded than the β- and γ-protons.[1] The bromine atom at the 3-position is an electron-withdrawing group, which will also deshield the neighboring protons.[6] Based on data for 3-bromopyridine, H-2 (ortho to nitrogen and meta to bromine) is predicted to be the most downfield signal, likely in the range of 8.3-8.5 ppm.[3] H-4 (para to nitrogen and ortho to bromine) will also be significantly deshielded, with a predicted chemical shift of 7.8-8.0 ppm.

-

Multiplicity and Coupling: H-2 and H-4 are meta to each other. Meta coupling (⁴J) in pyridine rings is typically small, around 2.0-2.5 Hz.[7] Therefore, both H-2 and H-4 are expected to appear as doublets with this small coupling constant.

Aliphatic Protons (H-5, H-7, and H-8):

-

Chemical Shift: The protons on the saturated tetrahydropyridine ring will appear in the upfield region of the spectrum compared to their aromatic counterparts.

-

H-8: This proton is on a carbon adjacent to the aromatic pyridine ring (a benzylic-like position) and a nitrogen atom (N-1). This dual deshielding effect will shift its resonance significantly downfield for an aliphatic proton, predicted to be in the 3.8-4.0 ppm range.

-

H-5: These protons are on a carbon adjacent to the secondary amine (N-6). The electronegativity of the nitrogen will cause a downfield shift, predicted to be around 3.0-3.2 ppm.

-

H-7: These protons are situated between two methylene groups and will be the most shielded of the aliphatic protons, with an expected chemical shift in the 2.8-3.0 ppm range.

-

-

Multiplicity and Coupling: Assuming free rotation around the C-C bonds in the saturated ring, the protons on adjacent methylene groups will couple with each other. Vicinal coupling (³J) in such systems is typically in the range of 5-8 Hz.

-

H-5: Will be coupled to the two protons on C-7, resulting in a triplet.

-

H-7: Will be coupled to the protons on both C-5 and C-8, potentially leading to a more complex multiplet. However, if the coupling constants are similar, it may appear as a triplet of triplets or a quartet. For simplicity, it is often observed as a multiplet or a triplet if the couplings are not well-resolved.

-

H-8: Will be coupled to the two protons on C-7, resulting in a triplet.

-

NH Proton:

-

The proton on the nitrogen at the 6-position is expected to be a broad singlet. The chemical shift of NH protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. A typical range would be between 1.5 and 3.0 ppm.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry vial.[8]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the NH proton.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8]

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any undissolved particles. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into the NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (usually pre-dissolved in the deuterated solvent by the manufacturer). TMS provides a sharp singlet at 0.00 ppm.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps for setting up the NMR experiment.

Caption: Experimental workflow for ¹H NMR data acquisition.

-

Locking: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which will result in sharp, symmetrical peaks.

-

Tuning and Matching: Tune and match the probe to the correct frequency for ¹H nuclei to ensure maximum signal-to-noise.

-

Acquisition Parameters:

-

Pulse Angle: A 90° pulse is typically used for a standard 1D ¹H experiment.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans should be sufficient to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline to be flat.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate the area under each peak to determine the relative number of protons for each signal.

-

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and interpreting the ¹H NMR spectrum of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine. By leveraging predictive analysis based on fundamental NMR principles and data from analogous compounds, we have established a reliable model for the expected spectrum. The detailed experimental protocol further ensures that researchers can acquire high-quality, reproducible data for this and similar heterocyclic molecules. A thorough understanding of the ¹H NMR spectrum is crucial for confirming the identity and purity of this important synthetic intermediate, thereby supporting its application in pharmaceutical research and development.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]

- 3. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]

- 4. 5,6,7,8-tetrahydro-1,6-naphthyridine HCl(1187830-51-8) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

The Tetrahydronaphthyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The tetrahydronaphthyridine scaffold, a class of bicyclic nitrogen-containing heterocycles, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional architecture and tunable physicochemical properties have made it a cornerstone in the design of novel therapeutics targeting a wide array of diseases. This technical guide provides a comprehensive analysis of the tetrahydronaphthyridine core, delving into its profound impact on drug design and development. We will explore its intrinsic physicochemical and pharmacokinetic characteristics, diverse biological activities with a focus on anticancer and immunomodulatory effects, versatile synthetic strategies, and critical structure-activity relationships. This guide is intended to be a vital resource for researchers, offering both foundational knowledge and field-proven insights to accelerate the discovery of next-generation therapeutics built upon this remarkable scaffold.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that can bind to multiple, unrelated biological targets, thereby offering a versatile platform for the development of a diverse range of therapeutic agents. The 5,6,7,8-tetrahydronaphthyridine core has earned this distinction due to its inherent structural features. Comprising a fused pyridine and tetrahydropyridine ring system, this scaffold possesses a defined three-dimensional geometry that allows for the precise spatial orientation of substituents. This structural rigidity, combined with the presence of nitrogen atoms that can act as hydrogen bond acceptors and donors, provides a favorable framework for high-affinity interactions with a variety of biological targets.

The strategic incorporation of the tetrahydronaphthyridine scaffold into drug candidates has led to significant improvements in their pharmacological profiles, including enhanced potency, selectivity, and favorable drug-like properties. Its utility has been demonstrated in the development of agents targeting G-protein coupled receptors (GPCRs), kinases, and other key enzymes implicated in a range of pathologies.

Physicochemical Properties and Pharmacokinetic Profile: Engineering Drug-Likeness

The success of a drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The tetrahydronaphthyridine scaffold offers a unique platform for fine-tuning these properties to optimize pharmacokinetic behavior.

Key Physicochemical Descriptors

The physicochemical properties of tetrahydronaphthyridine derivatives are heavily influenced by the nature and position of their substituents. Key parameters to consider during the design phase include:

-

Lipophilicity (LogP/LogD): The LogP of the unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridine is approximately 0.3, indicating a relatively hydrophilic nature.[1] This provides a favorable starting point for medicinal chemists, as lipophilicity can be readily modulated by the addition of various functional groups to achieve the desired balance for membrane permeability and aqueous solubility.

-

Aqueous Solubility: The nitrogen atoms in the scaffold can be protonated at physiological pH, enhancing aqueous solubility. However, extensive substitution with lipophilic groups can decrease solubility. Therefore, a careful balance must be maintained to ensure adequate bioavailability.

-

Ionization Constant (pKa): The basicity of the nitrogen atoms is a critical determinant of the scaffold's behavior in different physiological compartments. The predicted pKa values for the basic nitrogens can guide formulation strategies and predict potential interactions with acidic biological targets.

-

Polar Surface Area (PSA): The polar surface area of the core scaffold is relatively low, which is generally favorable for cell membrane permeability. The introduction of polar substituents will increase the PSA, a factor that needs to be balanced to maintain good oral absorption.

Pharmacokinetic Considerations

The tetrahydronaphthyridine scaffold has been shown to impart favorable pharmacokinetic properties in drug candidates. For instance, in the development of novel CXCR4 antagonists, the introduction of a 5,6,7,8-tetrahydro-1,6-naphthyridine core in place of a tetrahydroisoquinoline ring led to a significant reduction in the inhibition of the CYP2D6 enzyme, a crucial consideration for avoiding drug-drug interactions.[2] Furthermore, optimization of a lead compound featuring this scaffold resulted in a potent CXCR4 antagonist with improved PAMPA permeability and higher oral bioavailability in mice (%F = 27%).[2]

Table 1: Physicochemical and Pharmacokinetic Properties of a Representative Tetrahydronaphthyridine Derivative (Compound 30 from J. Med. Chem. 2022, 65, 5, 4058–4084) [2]

| Property | Value | Significance in Drug Design |

| CXCR4 Antagonism IC50 | 24 nM | High potency against the biological target. |

| CYP2D6 Inhibition IC50 | >50 µM | Reduced potential for drug-drug interactions. |

| PAMPA Permeability | 309 nm/s | Good passive membrane permeability, indicating potential for oral absorption. |

| Mouse Oral Bioavailability (%F) | 27% | Demonstrates the ability of the compound to be absorbed and reach systemic circulation after oral administration. |

Key Biological Activities and Mechanisms of Action

The versatility of the tetrahydronaphthyridine scaffold is underscored by its wide range of biological activities. This section will focus on its prominent roles in oncology and immunology.

Anticancer Activity: Targeting Key Signaling Pathways

While direct anticancer mechanisms of the tetrahydronaphthyridine scaffold are an active area of research, studies on closely related naphthyridine and tetrahydropyridine derivatives provide strong evidence for their potential as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[3][4]

Recent studies have identified tetrahydropyridine-based compounds as potent inhibitors of LIM kinases (LIMK1 and LIMK2).[5][6] LIMKs are crucial regulators of cytoskeleton remodeling and are implicated in cancer cell migration and invasion.[4][6] By inhibiting LIMKs, these compounds can disrupt the actin cytoskeleton of cancer cells, thereby impeding their motility and metastatic potential.[6] The mechanism of action involves the inhibition of cofilin phosphorylation, a downstream effector of LIMK.[5]

Naphthyridine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For example, certain derivatives have shown potent activity against cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, with IC50 values in the low micromolar to nanomolar range.[7] Pyrazolo-naphthyridine derivatives have also exhibited noteworthy antiproliferative activity in breast cancer cells.[8]

Table 2: Cytotoxicity of Naphthyridine Derivatives in Human Cancer Cell Lines [7][8]

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Naphthyridine Derivative | HeLa (Cervical Cancer) | 0.7 - 172.8 |

| Naphthyridine Derivative | HL-60 (Leukemia) | 0.1 - 102.9 |

| Naphthyridine Derivative | PC-3 (Prostate Cancer) | 2.7 - 124.6 |

| Pyrazolonaphthyridine | HeLa (Cervical Cancer) | 6.4 |

| Pyrazolonaphthyridine | MCF-7 (Breast Cancer) | 2.03 |

Immunomodulatory Activity: RORγt Inverse Agonism

The tetrahydronaphthyridine scaffold has been successfully employed in the development of inverse agonists for the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a master regulator of Th17 cells, which are key drivers of inflammation in various autoimmune diseases.[9] By acting as inverse agonists, compounds containing the tetrahydronaphthyridine core can suppress the activity of RORγt, leading to a reduction in the production of pro-inflammatory cytokines like IL-17.[10][11]

A notable example is TAK-828F, a potent and selective RORγt inverse agonist built upon a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[9][10] This compound has demonstrated efficacy in a mouse model of colitis, highlighting the therapeutic potential of this scaffold in treating inflammatory bowel disease.[10] While TAK-828F has been investigated pre-clinically, information regarding its progression into human clinical trials is not publicly available on Takeda's clinical trial portal as of early 2026. The development of RORγt inverse agonists has been challenging, with a high attrition rate in clinical trials for this class of drugs.[5][12]

Synthetic Strategies: Building the Core

The efficient synthesis of the tetrahydronaphthyridine scaffold is crucial for its exploration in medicinal chemistry. Several synthetic routes have been developed, with the Pictet-Spengler reaction and transition metal-catalyzed cyclizations being prominent methods.

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine

A robust and scalable asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was developed for the RORγt inverse agonist, TAK-828F.[9] This synthesis features several key innovations, including a Heck-type vinylation of a chloropyridine, a novel ammonia-mediated cyclization to form the dihydronaphthyridine intermediate, and a ruthenium-catalyzed enantioselective transfer hydrogenation to establish the chiral center.[9]

Experimental Protocol: Synthesis of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide[9][14]

This protocol describes a key step in the synthesis of the TAK-828F scaffold, the ammonia-mediated cyclization.

Materials:

-

2-Vinyl-3-acylpyridine precursor (1.0 eq)

-

Butylated hydroxytoluene (BHT)

-

Dry Methanol (MeOH)

-

Ammonia (NH3) gas

-

Autoclave vessel

-

Rotary evaporator

-

2-Propanol

Procedure:

-

Charge a 120 mL autoclave vessel with the 2-vinyl-3-acylpyridine precursor (e.g., 2.0 g, 9.7 mmol), BHT (80 mg), and dry MeOH (80 mL).

-

Stir the resulting mixture at room temperature under NH3 pressure (0.30 MPa) for 2 hours.

-

Seal the vessel and heat it to 60 °C (bath temperature) for 6 hours. The pressure will increase (e.g., to 0.65 MPa).

-

Allow the reaction to cool to room temperature.

-

Concentrate the reaction mixture to approximately 25 g using a rotary evaporator.

-

Determine the assay yield of the reaction solution by HPLC (expected yield ~79%).

-

Dilute the mixture with 2-propanol (20 mL) and concentrate to 25 g. Repeat this step a total of four times to azeotropically remove methanol.

-

The resulting product, 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide, can be used in the subsequent enantioselective reduction step.

Structure-Activity Relationship (SAR) Studies: Guiding Optimization

SAR studies are fundamental to understanding how structural modifications to the tetrahydronaphthyridine scaffold influence its biological activity.

SAR of Tetrahydronaphthyridine-Based CXCR4 Antagonists

In the development of CXCR4 antagonists, systematic modifications to the tetrahydronaphthyridine core and its substituents have yielded valuable SAR insights.[2] For example, it was found that substitution on the butyl amine side chain with various lipophilic groups could improve permeability.[2] This iterative process of synthesis and biological evaluation is crucial for optimizing lead compounds into clinical candidates.

SAR of Tetrahydropyridine-Based LIMK Inhibitors

For tetrahydropyridine-based LIMK inhibitors, SAR studies have revealed the importance of the pyrrolopyrimidine moiety and the substituents on the tetrahydropyridine ring for potent enzymatic inhibition.[5] The generation of a library of over 60 derivatives allowed for the identification of compounds with mid to low nanomolar in vitro enzymatic activities.[5]

Future Perspectives and Challenges

The tetrahydronaphthyridine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Exploring New Biological Targets: The versatility of the scaffold suggests that it can be adapted to target a wider range of proteins, including emerging targets in areas such as neurodegeneration and metabolic diseases.

-

Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes will facilitate the creation of more diverse and complex libraries of tetrahydronaphthyridine derivatives.

-

Addressing Clinical Challenges: For indications like autoimmune diseases, overcoming the safety and efficacy hurdles observed with RORγt inverse agonists will be a major focus. This may involve the design of compounds with improved selectivity and pharmacokinetic profiles.

Conclusion

The tetrahydronaphthyridine scaffold has firmly established its place as a privileged structure in medicinal chemistry. Its unique combination of a rigid, three-dimensional framework, tunable physicochemical properties, and broad biological activity makes it an invaluable tool for the modern drug hunter. As our understanding of disease biology deepens and synthetic methodologies advance, the tetrahydronaphthyridine core is poised to be at the heart of the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Pharmacological Evaluation of TAK-828F, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive overview of the synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, a heterocyclic scaffold of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features make it a valuable intermediate in the creation of novel therapeutics, particularly in the areas of neurological disorders and kinase inhibition.[1] This document will delve into the strategic synthesis of the core tetrahydro-1,6-naphthyridine structure, followed by a detailed exploration of its regioselective bromination to yield the target compound.

The Significance of the Tetrahydro-1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a recurring motif in a multitude of biologically active molecules and natural products.[2] The partially saturated 5,6,7,8-tetrahydro-1,6-naphthyridine variant offers a three-dimensional architecture that is highly sought after in medicinal chemistry for its ability to present substituents in a well-defined spatial orientation, enhancing interactions with biological targets. The introduction of a bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological properties.

Strategic Synthesis of the 5,6,7,8-Tetrahydro-1,6-Naphthyridine Scaffold

Several synthetic routes to the 5,6,7,8-tetrahydro-1,6-naphthyridine core have been reported, each with its own set of advantages and challenges. A particularly elegant and efficient method involves a cobalt-catalyzed [2+2+2] cyclization of a dialkynylnitrile. This approach allows for the rapid construction of the bicyclic system in a single, atom-economical step.

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cyclization

This protocol is based on established methodologies for the synthesis of tetrahydronaphthyridines.

Step 1: Synthesis of the Dialkynylnitrile Precursor

The synthesis of the dialkynylnitrile precursor is a multi-step process that will not be detailed here but typically involves the coupling of a protected propargylamine with a suitable electrophile containing a terminal alkyne and a nitrile functionality.

Step 2: Cobalt-Catalyzed Cyclization

-

Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, dissolve the dialkynylnitrile precursor (1.0 eq) in a suitable solvent such as 1,2-dichloroethane.

-

Catalyst Addition: Add the cobalt catalyst, for example, Co(I) complex such as (Cp)Co(CO)₂, (5-10 mol%).

-

Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a temperature ranging from 120-150 °C for 20-40 minutes. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 5,6,7,8-tetrahydro-1,6-naphthyridine.

Regioselective Bromination at the 3-Position

The introduction of a bromine atom at the C3 position of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a critical step. The pyridine ring is an electron-deficient system, but the fused saturated nitrogen-containing ring can influence the electron density and, consequently, the regioselectivity of electrophilic substitution. N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of electron-rich aromatic and heteroaromatic compounds, often exhibiting high regioselectivity.[3][4]

Causality Behind Experimental Choices

The choice of NBS as the brominating agent is predicated on its ability to provide a low, steady concentration of electrophilic bromine, which helps to minimize side reactions and control the regioselectivity. The selection of a suitable solvent is crucial; a polar aprotic solvent like acetonitrile or dichloromethane is often employed to facilitate the reaction while being inert to the reaction conditions. The reaction temperature is another critical parameter that needs to be carefully controlled to prevent over-bromination and decomposition.

Experimental Protocol: Electrophilic Bromination with N-Bromosuccinimide

-

Reaction Setup: To a solution of 5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq) in anhydrous acetonitrile (or dichloromethane) in a round-bottom flask, add N-bromosuccinimide (1.0-1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction is typically monitored by TLC or LC-MS and is usually complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.

Summary of Key Reaction Parameters

| Parameter | Synthesis of Scaffold | Regioselective Bromination |

| Key Reagents | Dialkynylnitrile, Cobalt Catalyst | 5,6,7,8-Tetrahydro-1,6-naphthyridine, NBS |

| Solvent | 1,2-Dichloroethane | Acetonitrile or Dichloromethane |

| Temperature | 120-150 °C (Microwave) | 0 °C to Room Temperature |

| Reaction Time | 20-40 minutes | 2-4 hours |

| Purification | Column Chromatography | Column Chromatography |

Visualizing the Synthetic Pathway

The following diagram illustrates the overall synthetic strategy for producing 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine.

References

- 1. 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride [myskinrecipes.com]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5,6,7,8-Tetrahydro-1,6-Naphthyridines

Introduction: The Strategic Importance of the 5,6,7,8-Tetrahydro-1,6-Naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure and the presence of nitrogen atoms capable of forming key hydrogen bond interactions make it a valuable component in the design of novel therapeutics. The functionalization of this core, particularly at the 3-position, allows for the exploration of chemical space to optimize pharmacological properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, making it an ideal method for introducing aryl or heteroaryl moieties at this position.[1][2]

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine with various arylboronic acids. We will delve into the mechanistic rationale behind the choice of reagents and conditions, address common challenges associated with the coupling of nitrogen-containing heterocycles, and provide a comprehensive troubleshooting guide.

The Challenge: Catalyst Inhibition by Nitrogen-Containing Heterocycles

A primary challenge in the Suzuki coupling of substrates like 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine is the potential for the nitrogen lone pairs to coordinate with the palladium catalyst.[3][4][5] This coordination can lead to the formation of inactive catalyst species, thereby slowing down or completely halting the catalytic cycle and resulting in low product yields.[3][4] To overcome this, the selection of an appropriate ligand is paramount. Bulky, electron-rich phosphine ligands are effective in shielding the palladium center, thus preventing the inhibitory coordination of the naphthyridine nitrogen.[3]

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine.

-

Transmetalation: The aryl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid.[6]

-

Reductive Elimination: The two organic partners are coupled, forming the desired 3-aryl product and regenerating the Pd(0) catalyst.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a robust starting point for the Suzuki coupling of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific arylboronic acids.

Reagents and Materials

| Reagent | Grade | Supplier |

| 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine | ≥95% | Various |

| Arylboronic Acid | ≥97% | Various |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Various |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand Grade | Various |

| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Various |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Various |

| Water | Degassed, Deionized | In-house |

| Ethyl Acetate | ACS Grade | Various |

| Brine | Saturated, Aqueous | In-house |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Various |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add the palladium precatalyst, Pd₂(dba)₃ (0.02 eq, 2 mol%), and the XPhos ligand (0.04 eq, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent catalyst oxidation and homocoupling of the boronic acid.[4]

-

-

Solvent Addition:

-

Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

-

Rationale: A mixture of an organic solvent and water is often beneficial for the solubility of both the organic substrates and the inorganic base.[7] Degassing the solvents is critical to remove dissolved oxygen, which can lead to catalyst degradation and unwanted side reactions.[4]

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously at 100 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Diagram: Experimental Workflow

Caption: A generalized workflow for the Suzuki coupling protocol.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst due to oxidation or coordination with the substrate.[3][4] - Insufficiently strong base. - Low reaction temperature. | - Ensure the reaction is set up under a strictly inert atmosphere. - Screen other bulky, electron-rich ligands such as SPhos or RuPhos. - Try a stronger base like Cs₂CO₃. - Incrementally increase the reaction temperature. |

| Significant Protodeboronation | - Presence of excess water. - Base-catalyzed decomposition of the boronic acid.[8] - High reaction temperature. | - Use strictly anhydrous solvents. - Consider using a milder base such as K₂CO₃. - Use a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate.[8] These release the boronic acid slowly into the reaction mixture. - Attempt the reaction at a lower temperature for a longer duration. |

| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.[4] | - Thoroughly degas all solvents and the reaction mixture before heating.[4] Maintain a positive pressure of inert gas throughout the reaction. |

| Formation of Byproducts | - Side reactions due to high temperature. - Impurities in starting materials. | - Lower the reaction temperature and extend the reaction time. - Re-purify starting materials. - Analyze byproducts by LC-MS to gain insight into decomposition pathways. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-5,6,7,8-tetrahydro-1,6-naphthyridines. By understanding the potential for catalyst inhibition and implementing strategies to mitigate this, such as the use of bulky phosphine ligands and careful control of reaction conditions, researchers can successfully synthesize a diverse range of analogs for drug discovery and development. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists working with this important heterocyclic scaffold.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where arylamine and heteroarylamine moieties are prevalent structural motifs in a vast array of biologically active molecules.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[3][4] Its broad substrate scope, functional group tolerance, and often milder reaction conditions have rendered it superior to classical methods such as the Ullmann condensation or nucleophilic aromatic substitution, which frequently require harsh conditions and have limited applicability.[5][6]

This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine. This specific heterocyclic scaffold is of significant interest in medicinal chemistry due to its presence in various pharmacologically active agents. The ability to functionalize the 3-position of the tetrahydro-1,6-naphthyridine core via C-N bond formation opens up a vast chemical space for the generation of novel analogues with potentially enhanced therapeutic properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Deep Dive

The Buchwald-Hartwig amination proceeds through a well-elucidated catalytic cycle involving a palladium(0) active species.[5][7] Understanding the individual steps of this cycle is paramount for rational catalyst selection, reaction optimization, and troubleshooting. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl or heteroaryl halide (in this case, 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the halide generally follows the trend I > Br > Cl, although modern catalyst systems have shown remarkable efficacy for less reactive chlorides.[2]

-

Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) center. A stoichiometric amount of a non-nucleophilic base is crucial for the subsequent deprotonation of the coordinated amine, which generates a palladium-amido complex.[1][8] The choice of base is critical and can significantly influence the reaction rate and outcome.[8]

-

Reductive Elimination: This is the final, product-forming step where the C-N bond is forged, and the desired arylamine product is expelled from the coordination sphere of the palladium. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][7] A potential competing side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[9] The selection of a suitable bulky phosphine ligand is a key strategy to favor reductive elimination over this undesired pathway.[1][9]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine

This protocol provides a general and robust starting point for the coupling of various primary and secondary amines with 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine. It is important to note that optimization may be required for particularly challenging or sensitive substrates.

Reagents and Materials:

-

3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, 2-4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Standard inert atmosphere glassware (Schlenk flask or glovebox)

-

Magnetic stirrer and heating plate

Reaction Setup and Procedure:

-

Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under a counterflow of an inert gas (e.g., Argon or Nitrogen). The use of a glovebox is highly recommended for weighing and transferring these air- and moisture-sensitive reagents.

-

Reagent Addition: To the flask containing the catalyst system and base, add 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine.

-

Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is between 0.1 and 0.2 M with respect to the limiting reagent. Finally, add the amine coupling partner via syringe. If the amine is a solid, it can be added in the first step along with the other solid reagents.

-

Reaction Execution: Seal the Schlenk flask and place it in a preheated oil bath or heating block. Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring Progress: The progress of the reaction should be monitored periodically by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup and Purification:

-

Quenching: Once the reaction is deemed complete, cool the mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-substituted 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine.[10]

Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. For a substrate like 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine, the presence of two nitrogen atoms in the heterocyclic core can potentially coordinate to the palladium center and inhibit catalysis. Therefore, the choice of a sterically hindered and electron-rich ligand is crucial.

| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources. Pd(II) sources are reduced in situ to the active Pd(0) species.[2] |

| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for coupling N-heterocycles. They promote fast reductive elimination and prevent catalyst deactivation.[1][3][4] The ligand-to-palladium ratio may need to be optimized. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine.[8] NaOt-Bu is a common choice, but for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, potentially requiring higher temperatures or longer reaction times.[7] |

| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, aprotic solvents are standard.[11] The choice of solvent can influence the solubility of the reagents and intermediates, thereby affecting the reaction rate.[8] |

| Temperature | 80-110 °C | The reaction temperature is a critical parameter to overcome the activation energy of the oxidative addition step.[2] Higher temperatures may be necessary for less reactive coupling partners but can also lead to decomposition. |

| Amine Stoichiometry | 1.2-1.5 equivalents | A slight excess of the amine is typically used to drive the reaction to completion. |

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. Below are some common issues and potential solutions when performing the Buchwald-Hartwig amination on N-heterocyclic substrates.

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the palladium precatalyst and ligand are of high purity and have not been deactivated by prolonged exposure to air. The use of preformed catalysts can sometimes be beneficial.[12]

-

Insufficiently Inert Conditions: Oxygen can oxidize the active Pd(0) catalyst. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere.[10]

-

Poor Base Strength: If using a weaker base like K₃PO₄, the reaction may require higher temperatures or a more polar solvent to facilitate deprotonation.[8]

-

-

Formation of Side Products:

-

Hydrodehalogenation: The formation of 5,6,7,8-Tetrahydro-1,6-Naphthyridine (the debrominated starting material) is often due to a competing β-hydride elimination pathway.[9] This can sometimes be suppressed by using a more sterically hindered ligand or by changing the solvent.

-

Homocoupling of the Amine or Aryl Halide: These side reactions are typically observed with highly active catalyst systems or at elevated temperatures. Reducing the catalyst loading or reaction temperature may mitigate these issues.[13]

-

-

Reaction Stalls:

-

Catalyst Deactivation: The nitrogen atoms of the naphthyridine ring or the product itself can act as inhibitory ligands for the palladium center. The use of bulky ligands helps to prevent this, but in some cases, a higher catalyst loading may be necessary.[14]

-

Insoluble Species: The formation of insoluble palladium complexes can cause the reaction to stall.[2] Changing the solvent or ligand may help to maintain a homogeneous catalytic system.

-

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of N-functionalized 5,6,7,8-Tetrahydro-1,6-Naphthyridines. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous inert atmosphere techniques, researchers can successfully employ this reaction to generate diverse libraries of compounds for drug discovery and development. The protocols and insights provided in this guide serve as a comprehensive starting point for the successful application of this powerful synthetic methodology.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. research.rug.nl [research.rug.nl]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]